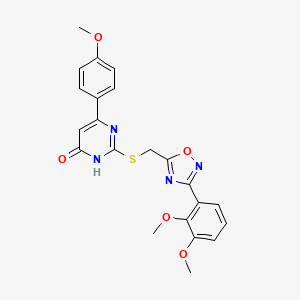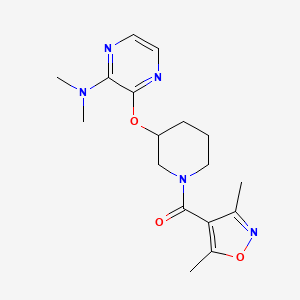
5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione hydrochloride
カタログ番号 B2813950
CAS番号:
1374408-16-8
分子量: 241.68
InChIキー: RJRWLKOOUYHNQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione hydrochloride” is a complex organic molecule. It contains an imidazolidine ring, which is a five-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with alternating double and single bonds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazolidine ring and the attachment of the phenyl ring. One possible method could be a Suzuki-Miyaura coupling, which is a type of reaction that can be used to couple boronic acids with halides .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazolidine and phenyl rings, as well as the amino group. It could potentially undergo a variety of reactions, including those typical of amines and imidazolidines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, amines generally have higher boiling points than similar-sized molecules that don’t contain nitrogen .科学的研究の応用
Synthesis of Analogues and Derivatives
- Witchard and Watson (2010) described a simple synthesis pathway for 5-amino-3-methylimidazolidine-2,4-dione, leading to analogues of imidazole alkaloids naamidine A and G, showcasing the compound's utility in synthesizing complex molecules with potential bioactivity (Witchard & Watson, 2010).
- Sedlák et al. (2005) explored the synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones, providing insights into the compound's versatility in chemical reactions and its potential applications in developing pharmaceutical agents (Sedlák et al., 2005).
Pharmacological Applications
- Handzlik et al. (2011) focused on the affinity and selectivity toward 5-HT1A with reference to α1-adrenergic receptors among arylpiperazine derivatives of phenytoin, demonstrating the potential of imidazolidine-2,4-dione derivatives in designing compounds with specific receptor affinities, which could be beneficial in developing new psychiatric medications (Handzlik et al., 2011).
- Czopek et al. (2010) synthesized 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives, examining their pharmacological properties, including potential antidepressant and anxiolytic activities, highlighting the therapeutic potential of these compounds (Czopek et al., 2010).
Antimicrobial and Anticancer Properties
- El-Din et al. (2007) investigated the synthesis of imidazothiazole and glycocyamidine derivatives, along with their antimicrobial activities, demonstrating the potential of these compounds in developing new antimicrobial agents (El-Din et al., 2007).
- Albuquerque et al. (1999) reported on the synthesis and antimicrobial activity of substituted imidazolidinediones and thioxoimidazolidinones, further supporting the role of these compounds in antimicrobial drug development (Albuquerque et al., 1999).
将来の方向性
特性
IUPAC Name |
5-(3-aminophenyl)-5-methylimidazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6;/h2-5H,11H2,1H3,(H2,12,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRWLKOOUYHNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2813867.png)

![rac-(5S,8aS)-5-Benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carbonitrile](/img/structure/B2813869.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2813876.png)
![9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2813877.png)
![Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate](/img/structure/B2813881.png)




![N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide](/img/structure/B2813888.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813889.png)
![8-Bromo-7-[3-(5-chloro-2-methylanilino)propyl]-3-methyl-1-(2-methylpropyl)purine-2,6-dione](/img/structure/B2813890.png)